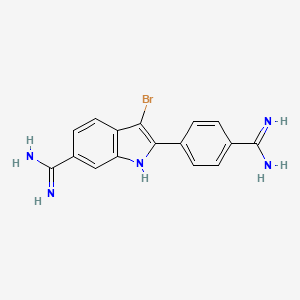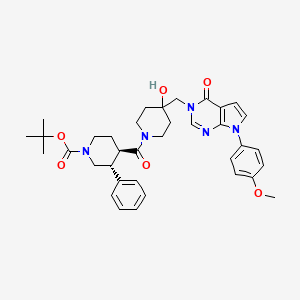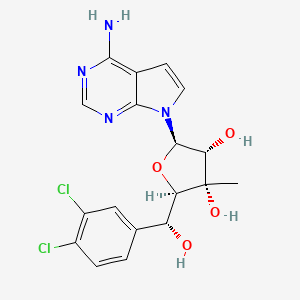
RORgammat Inverse agonist 10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RORgammat Inverse agonist 10 is a synthetic compound designed to inhibit the activity of the retinoic acid receptor-related orphan receptor-gamma-t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). By inhibiting RORγt, this compound has potential therapeutic applications in treating autoimmune diseases and inflammatory conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of RORgammat Inverse agonist 10 typically involves multiple steps, starting with the preparation of a core scaffold, followed by functionalization to introduce specific substituents. One common synthetic route involves the use of a novel N-sulfonamide tetrahydroquinoline scaffold . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and scalability .
化学反応の分析
Types of Reactions
RORgammat Inverse agonist 10 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
科学的研究の応用
RORgammat Inverse agonist 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of RORγt inhibitors.
Biology: Employed in cellular assays to investigate the role of RORγt in immune cell differentiation and cytokine production.
Industry: Utilized in the development of new drugs targeting RORγt for various inflammatory conditions.
作用機序
RORgammat Inverse agonist 10 exerts its effects by binding to the ligand-binding domain of RORγt, causing a conformational change that disrupts the receptor’s ability to recruit coactivators. This inhibition prevents the transcription of target genes involved in Th17 cell differentiation and IL-17 production. The critical role of residue Trp317 in the activation of RORγt has been highlighted, as it helps stabilize the receptor’s structure when bound to an agonist .
類似化合物との比較
Similar Compounds
Digoxin: An inverse agonist of RORγt that inhibits Th17 cell differentiation at high concentrations.
Sulfonamide Scaffold Compounds: Selective RORγt inverse agonists designed based on the sulfonamide scaffold.
Uniqueness
RORgammat Inverse agonist 10 is unique due to its specific structural features and high potency in inhibiting RORγt. Unlike other compounds, it has been shown to effectively disrupt the critical interactions within the receptor, making it a promising candidate for therapeutic applications .
特性
分子式 |
C25H26F6N6O3 |
|---|---|
分子量 |
572.5 g/mol |
IUPAC名 |
6-methyl-N-[7-methyl-8-[(2S,4S)-2-methyl-1-[4,4,4-trifluoro-3-(trifluoromethyl)butanoyl]piperidin-4-yl]oxy-[1,2,4]triazolo[1,5-a]pyridin-6-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H26F6N6O3/c1-13-4-5-16(10-32-13)23(39)35-18-11-37-22(33-12-34-37)21(15(18)3)40-17-6-7-36(14(2)8-17)20(38)9-19(24(26,27)28)25(29,30)31/h4-5,10-12,14,17,19H,6-9H2,1-3H3,(H,35,39)/t14-,17-/m0/s1 |
InChIキー |
FUKNWBDJYWPXRK-YOEHRIQHSA-N |
異性体SMILES |
C[C@H]1C[C@H](CCN1C(=O)CC(C(F)(F)F)C(F)(F)F)OC2=C(C(=CN3C2=NC=N3)NC(=O)C4=CN=C(C=C4)C)C |
正規SMILES |
CC1CC(CCN1C(=O)CC(C(F)(F)F)C(F)(F)F)OC2=C(C(=CN3C2=NC=N3)NC(=O)C4=CN=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







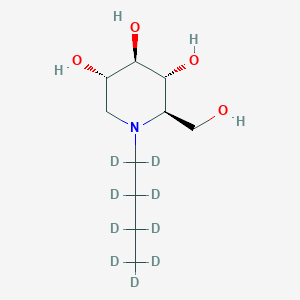

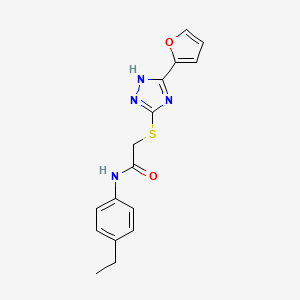
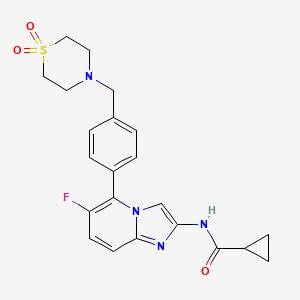
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)
![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)
